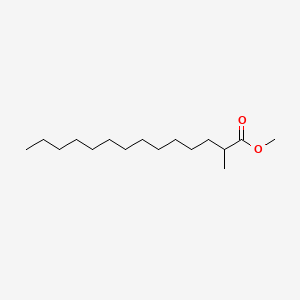

Methyl 2-methyltetradecanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is a fatty acid methyl ester derived from the formal condensation of the carboxy group of 2-methyltetradecanoic acid with methanol . This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methyltetradecanoate can be synthesized through the esterification of 2-methyltetradecanoic acid with methanol in the presence of an acid catalyst . The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of advanced catalysts and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyltetradecanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

Oxidation: 2-methyltetradecanoic acid.

Reduction: 2-methyltetradecanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methyltetradecanoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its role in lipid metabolism and as a component of biological membranes.

Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

Industry: Utilized in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of methyl 2-methyltetradecanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with enzymes involved in lipid metabolism, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Methyl tetradecanoate: Similar in structure but lacks the methyl group at the 2-position.

Methyl myristate: Another fatty acid methyl ester with a similar carbon chain length but different branching.

Uniqueness

Methyl 2-methyltetradecanoate is unique due to the presence of the methyl group at the 2-position, which can influence its chemical reactivity and biological interactions. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications .

Biological Activity

Methyl 2-methyltetradecanoate, also known as methyl myristate, is a fatty acid methyl ester that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article will explore its biological activity, including antimicrobial properties, toxicity studies, and other relevant findings.

Chemical Structure and Properties

- Chemical Formula : C15H30O2

- Molecular Weight : 242.3975 g/mol

- IUPAC Name : Methyl tetradecanoate

- CAS Registry Number : 124-10-7

This compound is characterized by a long hydrophobic carbon chain, which influences its solubility and interaction with biological membranes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. The compound exhibits significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.

Antibacterial and Antifungal Assays

The following table summarizes the antibacterial and antifungal activity of this compound compared to other compounds:

| Compound | Concentration (% wt/v) | Inhibition Zone (mm) |

|---|---|---|

| Gram-Positive | Gram-Negative | |

| This compound | 0.5 | 4.5 |

| Fructosyl monomyristate | 0.5 | 3.9 |

| Galactosyl monomyristate | 0.5 | 6.0 |

These results indicate that this compound has comparable activity against certain pathogens, suggesting its potential as a biocompatible antimicrobial agent .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety of any compound intended for therapeutic use. A study on the acute oral toxicity of related compounds indicates that methyl esters of tetradecanoic acid have an LD50 of approximately 1,000 mg/kg in male rats and 500 mg/kg in females. These findings suggest a moderate level of toxicity, warranting further investigation into chronic exposure effects .

Summary of Toxicity Findings

| Study Parameter | Result |

|---|---|

| Acute Oral LD50 (Male) | 1,000 mg/kg |

| Acute Oral LD50 (Female) | 500 mg/kg |

| No Observed Effect Level (NOEL) | 175 mg/kg/day (males) |

| 249 mg/kg/day (females) |

The implications of these findings suggest that while the compound exhibits promising biological activity, careful consideration must be given to dosage and exposure duration in therapeutic applications .

Case Studies and Research Findings

Several studies have explored the broader implications of fatty acid methyl esters, including this compound, in various biological contexts:

- Antimicrobial Applications : Research has shown that fatty acid methyl esters can disrupt bacterial membranes, leading to cell death. This mechanism underlines their potential use in treating infections caused by resistant strains .

- Pharmacological Potential : The compound's ability to modulate lipid metabolism suggests possible applications in metabolic disorders, although further research is needed to elucidate these pathways fully .

- Industrial Uses : Beyond pharmacology, methyl esters are being studied for their applications in biodiesel production due to their favorable combustion properties and lower toxicity compared to traditional fossil fuels .

Properties

CAS No. |

55554-09-1 |

|---|---|

Molecular Formula |

C16H32O2 |

Molecular Weight |

256.42 g/mol |

IUPAC Name |

methyl 2-methyltetradecanoate |

InChI |

InChI=1S/C16H32O2/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)16(17)18-3/h15H,4-14H2,1-3H3 |

InChI Key |

RDUNHBGNJDRGRA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(C)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.